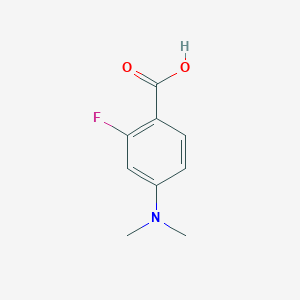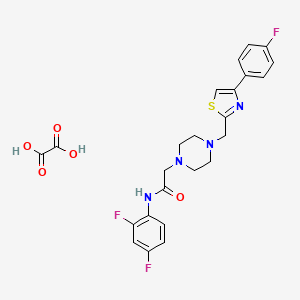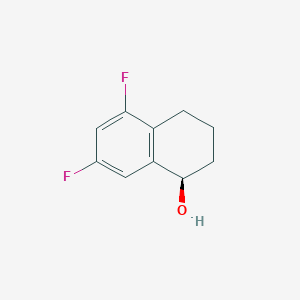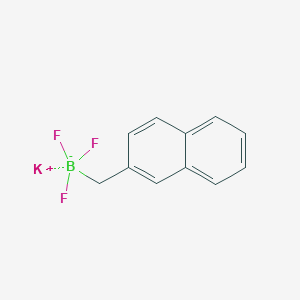
Potassium trifluoro(naphthalen-2-ylmethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(naphthalen-2-ylmethyl)borate is a chemical compound with the CAS Number: 1632070-89-3. It has a molecular weight of 248.1 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20C .
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer under -20C .
Applications De Recherche Scientifique
Alternative to Other Organoboron Reagents
Potassium trifluoro(naphthalen-2-ylmethyl)borate, as a subtype of potassium trifluoro(organo)borates, is recognized for its stability and reactivity in organic chemistry. These compounds have emerged as promising alternatives to other organoboron reagents. Their interesting reactivity is evidenced through the formation of difluoroboranes and in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions (Darses & Genêt, 2003).
Catalysis and Formation of Alanine Derivatives
In the field of catalysis, potassium trifluoro(organo)borates have been utilized effectively. One application is in the formation of alanine derivatives through reactions with dehydroamino esters, catalyzed by rhodium complexes. These reactions yield a variety of amino protecting groups in good to high yields, showcasing the versatility and efficiency of these compounds (Navarre, Darses & Genêt, 2004).
Application in Cross-Coupling Reactions
Potassium trifluoro(organo)borates are also employed in cross-coupling reactions. They have been used with aryl and alkenyl trifluoromethanesulfonates, facilitating the formation of arenes or alkenes in high yields. Their solid, air-stable nature allows for easy storage and handling, making them practical for various organic synthesis applications (Molander & Ito, 2001).
Enantioselective Conjugate Additions
Another significant application is in enantioselective conjugate additions. Potassium trifluoro(organo)borates have been used in reactions with α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes. This process yields Michael adducts with high enantiomeric excesses, demonstrating their potential in stereoselective synthesis (Navarre, Pucheault, Darses & Genêt, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
potassium;trifluoro(naphthalen-2-ylmethyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVKBWSWGTEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)
![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)
![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)



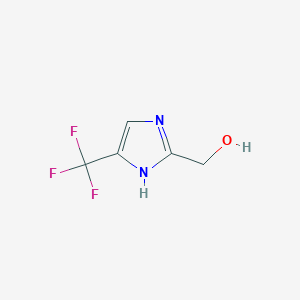

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)
